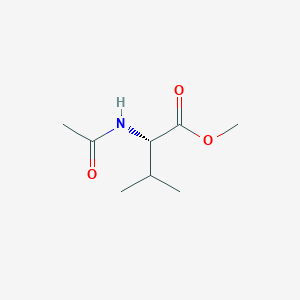

Methyl N-acetyl-L-valinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

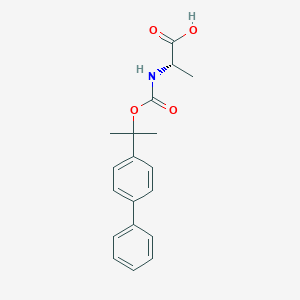

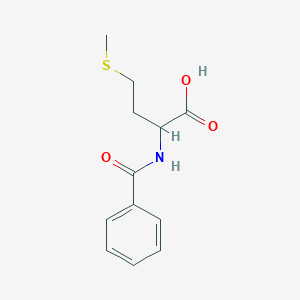

“Methyl N-acetyl-L-valinate” is a chemical compound with the molecular formula C8H15NO3 . It is also known by other names such as “(1E)-N-[(2S)-1-Methoxy-3-methyl-1-oxo-2-butanyl]ethanimidic acid” and “DL-Valine, N-acetyl-, methyl ester” among others .

Molecular Structure Analysis

“this compound” has an average mass of 173.210 Da and a monoisotopic mass of 173.105194 Da . It is defined by one stereocenter .Aplicaciones Científicas De Investigación

Epigenetic Modulation and Gene Expression

Valproic acid, a compound related in function to Methyl N-acetyl-L-valinate, has been extensively studied for its effects on DNA demethylation and histone deacetylation, leading to significant implications for gene expression regulation. Valproic acid induces replication-independent active DNA demethylation, thereby reversing DNA methylation patterns without the need for DNA replication. This suggests a mechanism by which this compound could potentially influence gene expression through epigenetic modifications (Detich, Bovenzi, & Szyf, 2003). Additionally, valproate has been shown to induce widespread epigenetic reprogramming, including the demethylation of specific genes, indicating a broad potential for epigenetic modulation that could be explored with this compound (Milutinovic, D’Alessio, Detich, & Szyf, 2007).

Therapeutic Potential in Cancer Treatment

Research on valproic acid, a histone deacetylase (HDAC) inhibitor, has explored its potential in enhancing the efficacy of traditional cancer therapies. For instance, a combination of DNA-hypomethylating agents and HDAC inhibitors, including valproic acid, has shown synergistic anticancer activity, suggesting a role for this compound in similar combinational therapies for cancer treatment (Braiteh, Soriano, Garcia-Manero, Hong, Johnson, Silva, Yang, Alexander, Wolff, & Kurzrock, 2008).

Metabolic Engineering for Biochemical Production

In metabolic engineering, strategies have been employed to engineer microorganisms for the production of branched-chain esters, utilizing precursors and enzymes that could potentially interact with this compound. For example, engineered Saccharomyces cerevisiae strains overexpressing valine biosynthetic pathways have been used to produce branched-chain esters, highlighting a potential application in producing similar ester compounds using this compound (Yuan, Mishra, & Ching, 2016).

Mecanismo De Acción

Target of Action

Methyl N-acetyl-L-valinate, also known as Ac-Val-OMe, is a derivative of the amino acid valine

Mode of Action

It is known that n-acetyl amino acids, such as ac-val-ome, can be used in the preparation and enantioselective hydrogenation of β-disubstituted α-acetamidoacrylates .

Biochemical Pathways

Valine, the parent amino acid of Ac-Val-OMe, is a branched-chain amino acid (BCAA). The metabolism of BCAAs involves several steps, including transamination and oxidative decarboxylation . In the catabolic pathway of BCAAs, branched-chain aminotransferase catalyzes the first reaction, converting BCAAs into branched-chain ketoacids . The branched-chain ketoacid dehydrogenase complex then catalyzes the irreversible oxidative decarboxylation of these ketoacids to produce branched-chain acyl-CoA intermediates . These intermediates follow separate catabolic pathways .

Pharmacokinetics

The pharmacokinetics of other n-acetyl amino acids have been investigated . For instance, N-acetylcysteine (NAC) is rapidly absorbed in the gastrointestinal tract, reaching peak plasma concentration approximately 1-2 hours after oral administration . The maximum plasma concentration and extent of exposure are higher after multiple doses than after a single dose . The half-life of NAC is approximately 15-18 hours .

Result of Action

It is known that n-acetyl amino acids can be used in the synthesis of various compounds .

Análisis Bioquímico

Biochemical Properties

Methyl N-acetyl-L-valinate interacts with various enzymes, proteins, and other biomolecules. It is a member of the N-acyl amino acids (NA-AAs), a sub-class within the fatty acid amide family . The N-acylated amino acids are known to interact with a variety of enzymes and proteins, influencing various biochemical reactions .

Cellular Effects

Related compounds, such as acetyl-L-carnitine, have been shown to exert neuroprotective effects and influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that N-acylated amino acids, like this compound, are involved in various biological processes, including enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

This compound is likely involved in the metabolic pathways of N-acylated amino acids. These pathways involve various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Related compounds are known to interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Related compounds are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

methyl (2S)-2-acetamido-3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5(2)7(8(11)12-4)9-6(3)10/h5,7H,1-4H3,(H,9,10)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHNPFJMSOGXIT-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348548 |

Source

|

| Record name | Methyl N-acetyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1492-15-5 |

Source

|

| Record name | Methyl N-acetyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

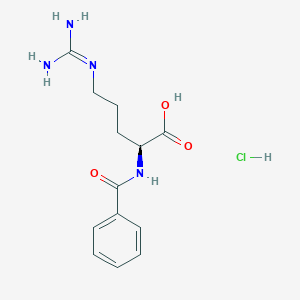

![N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B556304.png)